4-Methylumbelliferyl alpha-D-galacturonic acid
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Overview
Description
4-Methylumbelliferyl alpha-D-galacturonic acid is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for various assays, particularly those involving enzyme activity. The compound has the molecular formula C₁₆H₁₆O₉ and a molecular weight of 352.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-D-galacturonic acid typically involves the esterification of 4-methylumbelliferone with alpha-D-galacturonic acid. The reaction is usually carried out under acidic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions similar to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl alpha-D-galacturonic acid primarily undergoes hydrolysis reactions. When exposed to specific enzymes like alpha-galactosidase, the compound is cleaved to release 4-methylumbelliferone, a fluorescent product .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alpha-galactosidase.
Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.
Substitution: Not commonly involved in substitution reactions due to its specific functional groups
Major Products
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence and is easily detectable using spectrophotometric methods .
Scientific Research Applications
4-Methylumbelliferyl alpha-D-galacturonic acid is extensively used in various fields of scientific research:
Mechanism of Action
The compound functions as a substrate for alpha-galactosidase enzymes. Upon enzymatic cleavage, the glycosidic bond between the galacturonic acid and 4-methylumbelliferone is broken, releasing the fluorescent 4-methylumbelliferone. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of alpha-galactosidase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl alpha-D-galactopyranoside: Another fluorogenic substrate used for detecting alpha-galactosidase activity.
4-Methylumbelliferyl alpha-D-glucopyranoside: Used for alpha-glucosidase assays.
4-Methylumbelliferyl beta-D-glucuronide: Utilized in beta-glucuronidase assays.
Uniqueness
4-Methylumbelliferyl alpha-D-galacturonic acid is unique due to its specific application in detecting alpha-galactosidase activity, particularly in the context of lysosomal storage diseases. Its high sensitivity and specificity make it a preferred choice for diagnostic assays .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12+,13+,14-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-ADVQIIOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858117 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67968-37-0 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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